molecular formula C20H22N2O5 B13819185 2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid

2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid

Cat. No.: B13819185
M. Wt: 370.4 g/mol
InChI Key: LEJTXQOVOPDGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyloxycarbonylphenylalanylalanine is a synthetic dipeptide molecule consisting of two linked amino acids, phenylalanine and alanine, with a benzyloxycarbonyl protecting group attached to the N-terminus of the phenylalanine. This compound is commonly used in peptide synthesis due to its ability to protect the N-terminus during the assembly of peptide chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyloxycarbonylphenylalanylalanine can be synthesized through a series of chemical reactions involving the protection of the amino group of phenylalanine with a benzyloxycarbonyl group, followed by coupling with alanine. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of N-Benzyloxycarbonylphenylalanylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonylphenylalanylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyloxycarbonylphenylalanylalanine has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block for creating specific peptide sequences.

    Protein-Protein Interaction Studies: Researchers use this compound to study how specific protein domains or motifs recognize and bind to other proteins.

    Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.

    Biological Research: It serves as a model compound for studying enzyme-substrate interactions and protein folding mechanisms.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonylphenylalanylalanine involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide chain assembly. Once the desired peptide sequence is formed, the protecting group can be selectively removed to reveal the free amino group, allowing for further modifications or interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonylphenylalanylglycine: Similar in structure but contains glycine instead of alanine.

    N-Benzyloxycarbonylphenylalanylleucine: Contains leucine instead of alanine.

    N-Benzyloxycarbonylphenylalanylisoleucine: Contains isoleucine instead of alanine.

Uniqueness

N-Benzyloxycarbonylphenylalanylalanine is unique due to its specific combination of phenylalanine and alanine with a benzyloxycarbonyl protecting group. This combination provides distinct properties that make it suitable for specific peptide synthesis applications, particularly when the presence of alanine is required in the peptide sequence .

Properties

IUPAC Name

2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJTXQOVOPDGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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